molecular formula C7H4FIO B1308380 2-Fluoro-4-iodobenzaldehyde CAS No. 699016-40-5

2-Fluoro-4-iodobenzaldehyde

Cat. No. B1308380
M. Wt: 250.01 g/mol
InChI Key: LMDKAOXRCQPCAW-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodobenzaldehyde is an organic compound with the molecular formula C7H4FIO . It has a molecular weight of 250.01 . It is a solid powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-iodobenzaldehyde is 1S/C7H4FIO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Fluoro-4-iodobenzaldehyde is a solid powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

1. Molecular Structure and Properties

2-Fluoro-4-iodobenzaldehyde, like its analog 2-fluoro-4-bromobenzaldehyde, can be studied for its molecular structure and properties. Research in this area involves using techniques like X-ray diffraction and vibrational spectroscopy. Computational studies using density functional theory also contribute to understanding the molecular structure, as seen in studies of similar compounds (Tursun et al., 2015).

2. Synthesis and Chemical Reactivity

The synthesis of derivatives and reactivity of 2-Fluoro-4-iodobenzaldehyde is a significant area of research. It can be used in various chemical reactions and processes. For example, its close relative 4-Fluorobenzaldehyde was utilized in preparing thiazolidin-4-one derivatives, showcasing its versatility in chemical synthesis (El Nezhawy et al., 2009).

3. Applications in Organic Chemistry

In the context of organic chemistry, 2-Fluoro-4-iodobenzaldehyde and related compounds are used as precursors or intermediates in various reactions. For instance, studies on p-Iodobenzaldehyde have revealed its role in forming fluorous imine and thioether palladacycles, which are precursors for highly active catalysts in reactions like the Heck and Suzuki processes (Rocaboy & Gladysz, 2003).

4. Potential in Medicinal Chemistry

Although directly related research on 2-Fluoro-4-iodobenzaldehyde in medicinal chemistry is limited, studies on similar compounds like fluorobenzaldehydes indicate potential applications. These compounds are intermediates in synthesizing various pharmaceuticals, highlighting the broader relevance of this class of chemicals in drug development and synthesis processes (Lawrence et al., 2003).

5. Role in Analytical Chemistry

In analytical chemistry, fluorobenzaldehyde derivatives, closely related to 2-Fluoro-4-iodobenzaldehyde, are utilized in developing chemosensors for detecting specific ions. These compounds, with their unique chemical properties, enable the creation of sensitive and selective detection methods, as demonstrated in studies involving fluoro-2-hydroxybenzaldehyde derivatives (Gao et al., 2014).

Safety And Hazards

2-Fluoro-4-iodobenzaldehyde is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-4-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDKAOXRCQPCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399196
Record name 2-Fluoro-4-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-iodobenzaldehyde

CAS RN

699016-40-5
Record name 2-Fluoro-4-iodobenzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 2-fluoro-4-iodo
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Synthesis routes and methods

Procedure details

A solution of 2-fluoro-1,4-diiodo-benzene (804 mg, 2.31 mmol) in tetrahydrofuran (8 mL) was cooled to −78° C. (external) and a 2.0 M solution of isopropylmagnesium chloride in tetrahydrofuran (1.44 mL, 2.89 mmol) added via syringe. The resulting mixture was stirred for 30 minutes while allowing the temperature of the cooling bath to rise to −50° C. The reaction mixture was then immersed in an ice/water bath and anhydrous N,N-dimethylformamide (425 μL, 5.78 mmol) was added by syringe to the reaction mixture. The reaction was stirred at 0° C. for 10 minutes, then at room temperature for 5 minutes. Thin layer chromatography (TLC) indicated the reaction to be complete. The mixture was diluted with saturated aqueous ammonium chloride solution (8 mL) and extracted with diethylether (2×20 mL). The combined organic layers were dried over sodium sulfate and concentrated in vacuo. The resulting residue was purified by chromatography over silica gel gradient eluted with 0 to 15% v/v ethyl acetate/hexanes to give 2-fluoro-4-iodo-benzaldehyde as a fluffy-white solid (389 mg, 67%).
Quantity
804 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.44 mL
Type
solvent
Reaction Step Two
Quantity
425 μL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Popovics-Tóth, Á Tajti, E Hümpfner, E Bálint - Catalysts, 2020 - mdpi.com
… mL benzaldehyde, 0.17 mL 2-chlorobenzaldehyde, 0.17 mL 3-chlorobenzaldehyde, 0.17 mL 4-chlorobenzaldehyde, 0.16 mL 4-fluorobenzaldehde, 0.38 g 2-fluoro-4-iodobenzaldehyde…
Number of citations: 6 www.mdpi.com
N Popovics-Tóth, E Bálint - Acta Chimica Slovenica, 2022 - search.ebscohost.com
Several multicomponent synthetic approaches were elaborated for plenty of novel nitrogen or oxygen heterocycles containing a phosphonate or a phosphine oxide moiety. All …
Number of citations: 1 search.ebscohost.com
JS Cisar, OD Weber, JR Clapper… - Journal of medicinal …, 2018 - ACS Publications
The serine hydrolase monoacylglycerol lipase (MGLL) converts the endogenous cannabinoid receptor agonist 2-arachidonoylglycerol (2-AG) and other monoacylglycerols into fatty …
Number of citations: 109 pubs.acs.org

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